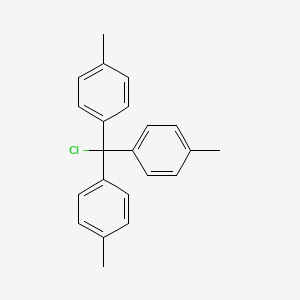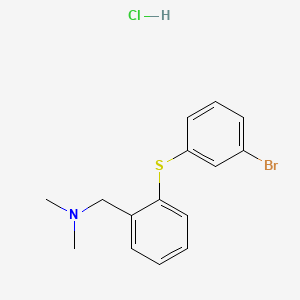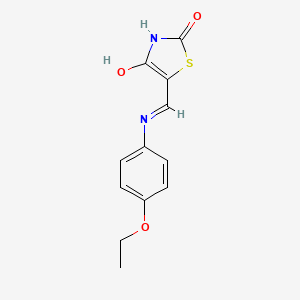
Chlorotris(p-tolyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorotris(p-tolil)metano es un compuesto organofosforado que presenta un átomo de fósforo central unido a tres grupos p-tolil y un átomo de cloro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Clorotris(p-tolil)metano se puede sintetizar mediante la reacción de bromuro de p-tolilmagnesio con tricloruro de fósforo. La reacción típicamente involucra los siguientes pasos:
- Preparación de bromuro de p-tolilmagnesio haciendo reaccionar bromuro de p-tolil con magnesio en éter anhidro.
- Adición de tricloruro de fósforo a la solución de bromuro de p-tolilmagnesio en condiciones controladas para formar Clorotris(p-tolil)metano.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para Clorotris(p-tolil)metano no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Clorotris(p-tolil)metano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos de fosfina.
Sustitución: El cloro se puede sustituir por otros nucleófilos, como alcóxidos o aminas.
Coordinación: El átomo de fósforo puede coordinarse con metales de transición, formando complejos que son útiles en la catálisis.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.
Sustitución: Se utilizan reactivos como alcóxidos de sodio o aminas primarias en condiciones suaves.
Coordinación: Se utilizan sales de metales de transición, como complejos de paladio o platino, en reacciones de coordinación.
Productos principales
Oxidación: Óxidos de fosfina.
Sustitución: Diversas fosfinas sustituidas.
Coordinación: Complejos metal-fosfina.
Aplicaciones Científicas De Investigación
Clorotris(p-tolil)metano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la catálisis de metales de transición, mejorando la eficiencia de diversas reacciones químicas.
Biología: Posible uso en el desarrollo de compuestos bioactivos debido a su capacidad para formar complejos estables con metales.
Medicina: Investigado por su papel en el desarrollo de fármacos, particularmente en el diseño de fármacos a base de metales.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y nanomateriales, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Clorotris(p-tolil)metano implica su capacidad para coordinarse con centros metálicos, formando complejos estables. Estos complejos pueden luego participar en diversos ciclos catalíticos, facilitando las transformaciones químicas. Los objetivos moleculares incluyen metales de transición, y las vías implican la formación y estabilización de intermediarios reactivos.
Comparación Con Compuestos Similares
Compuestos similares
Trifenilfosfina: Similar en estructura pero con grupos fenilo en lugar de grupos p-tolil.
Tris(2-metoxifenil)fosfina: Contiene grupos fenilo sustituidos con metoxi.
Tris(4-fluorofenil)fosfina: Presenta grupos fenilo sustituidos con flúor.
Singularidad
Clorotris(p-tolil)metano es único debido a la presencia de grupos p-tolil, que proporcionan impedimento estérico y efectos electrónicos que pueden influir en su reactividad y estabilidad. Esto lo hace particularmente útil en aplicaciones catalíticas específicas donde estas propiedades son ventajosas.
Propiedades
Número CAS |
971-93-7 |
|---|---|
Fórmula molecular |
C22H21Cl |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
LERHIHGCBHWTQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)



![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)


![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)

